

A Technical Guide to the Fundamental Properties of Carbazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole is a nitrogen-containing heterocyclic aromatic compound first isolated from coal tar in 1872.[1][2] Its tricyclic structure, consisting of two benzene rings fused to a central five-membered pyrrole ring, forms a rigid and highly π -conjugated system.[3][4][5] These structural features bestow upon **carbazole** and its derivatives desirable electronic, charge-transport, and photophysical properties.[3][6] Consequently, the **carbazole** nucleus is considered a "pharmacophoric nucleus" and a privileged scaffold in medicinal chemistry and materials science.[3][7]

Carbazole-based compounds are ubiquitous in nature, found in sources like higher plants and filamentous fungi, and are present in several commercially available drugs, including the anticancer agent ellipticine and the beta-blocker carvedilol.[2][3][8] The versatility of the carbazole ring, which allows for easy functionalization at various positions (notably the N-9, C-3, and C-6 positions), enables the fine-tuning of its properties for a wide range of applications. [9][10] This guide provides an in-depth overview of the fundamental properties of carbazole and its derivatives, focusing on physicochemical characteristics, synthesis, reactivity, photophysical and electrochemical behavior, and biological activities relevant to drug development.

Physicochemical Properties of Carbazole



Carbazole is a white to pale yellow crystalline solid at room temperature.[1] Its planar structure and extensive electron delocalization are central to its chemical and physical behavior.[6] The lone pair of electrons on the nitrogen atom participates in the aromatic system, influencing its reactivity and electronic properties.

Data Presentation: General Properties

A summary of the key physical and thermodynamic properties of the parent **carbazole** molecule is presented below.

Property	Value	Reference
Chemical Formula	C12H9N	[1][11]
Molar Mass	167.21 g/mol	[1][11]
Melting Point	246 °C	[1][12]
Boiling Point	354.8 °C	[1][11]
Density	1.1035 g/cm³ (at 18 °C)	[1]
Appearance	White to pale yellow crystalline solid	[1]
Solubility	Practically insoluble in water; Highly soluble in acetone and pyridine; Moderately soluble in ethanol and diethyl ether.	[1][13]
Heat of Fusion	176.3 kJ/kg	[1]
Heat of Combustion	3.719 × 10 ⁴ kJ/kg (at 25 °C)	[1]

Synthesis of Carbazole and Its Derivatives

The synthesis of the **carbazole** nucleus and its derivatives can be achieved through various classical and modern catalytic methods. The choice of synthetic route often depends on the desired substitution pattern and the tolerance of various functional groups.

Classical Synthesis Methods:

Foundational & Exploratory





- Bucherer **Carbazole** Synthesis: This method involves the reaction of a naphthol with an aryl hydrazine in the presence of sodium bisulfite.[11][14]
- Graebe-Ullmann Reaction: This reaction involves the cyclization of N-phenyl-1,2diaminobenzene via diazotization, which forms an unstable triazole that releases nitrogen gas at elevated temperatures to yield carbazole.[11][14]
- Fischer Indole Synthesis: While primarily for indoles, this reaction can be adapted for certain carbazole syntheses.[15]

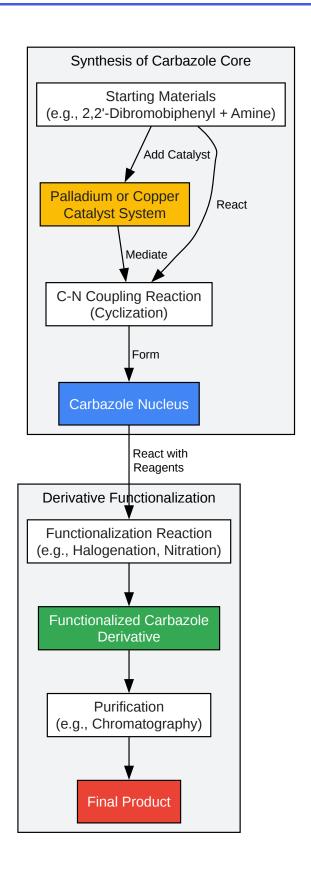
Modern Catalytic Methods: Modern synthetic strategies often employ transition metal catalysis, offering milder reaction conditions and broader functional group tolerance.[16]

- Palladium-Catalyzed Reactions: Pd-catalyzed methods, such as intramolecular direct
 arylation or tandem amination/C-H activation sequences, are highly efficient for constructing
 the carbazole ring from precursors like 1,2-dihaloarenes and anilines.[17]
- Copper-Catalyzed Reactions: Double Cu-catalyzed C-N coupling of 2,2'-dibromobiphenyl with various amines provides an efficient route to N-substituted carbazoles.[17]
- Gold and Silver Catalysis: Transition metal-catalyzed cyclization of indole-tethered allenes is a more recent and promising approach for creating the carbazole skeleton under mild conditions.[16]
- Rhodium and Iridium Catalysis: Rhodium-catalyzed reactions of biaryl azides and iridiumcatalyzed dehydrogenative cyclization of 2-aminobiphenyls are also effective methods.[17]

Mandatory Visualization: General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and functionalization of **carbazole** derivatives using a modern palladium-catalyzed approach.





Click to download full resolution via product page

A generalized workflow for the synthesis of **carbazole** derivatives.



Chemical Reactivity

The chemical reactivity of **carbazole** is dictated by its aromatic nature and the presence of the nitrogen heteroatom.

- N-Substitution: The N-H proton is weakly acidic and can be readily deprotonated by a base, allowing for substitution at the nitrogen (N-9) position. This is a common site for introducing various alkyl or aryl groups to modify the molecule's properties.[1][9]
- Electrophilic Aromatic Substitution: The **carbazole** ring is electron-rich and readily undergoes electrophilic substitution reactions such as halogenation, nitration, and sulfonation.[1] The positions with the highest electron density are C-3 and C-6, making them the preferential sites for substitution.[1][18] Further substitution under harsher conditions can occur at the C-1 and C-8 positions.[1][19]
- Oxidation: Strong oxidizing agents like permanganate can lead to the formation of 9,9'dicarbazyl, while chromate oxidation yields 3,3'-dicarbazyl.[1] Electrochemical oxidation can
 produce a conductive polymer, poly(carbazole).[11][20]
- Hydrogenation: **Carbazole** can be hydrogenated to form partially or fully saturated derivatives, such as tetrahydro-, hexahydro-, or dodecahydro**carbazole**, depending on the reaction conditions.[1]

Photophysical and Electrochemical Properties

The extensive π -conjugated system in **carbazole**s gives rise to interesting photophysical and electrochemical properties, making them suitable for applications in organic electronics like OLEDs and as fluorescent probes.[1][21]

Photophysical Properties: **Carbazole** and its derivatives typically exhibit strong absorption in the UV region and emit fluorescence, often in the blue region of the spectrum.[22][23][24] The absorption spectrum of **carbazole** in ethanol shows two main bands around 292 nm and 322 nm.[24] The emission properties are sensitive to the substitution pattern and the solvent environment.[25] Introducing electron-donating or electron-withdrawing groups can tune the emission wavelength and quantum yield.[4][25]

Data Presentation: Photophysical Properties



Derivative	Absorption λmax (nm)	Emission λmax (nm)	Quantum Yield (ФF)	Solvent
Carbazole	328	386	0.72	Dichloromethane
Dendrimer 1	328	386	0.72	Dichloromethane
Dendrimer 2	353	437	0.89	Dichloromethane
Dendrimer 3	338	398	0.84	Dichloromethane
Dendrimer 4	338	398	0.82	Dichloromethane
Dendrimer 5	353	437	0.89	Dichloromethane

Note:

Dendrimers 1-5

are complex

carbazole-based

structures

containing

ethynylbenzene

cores, as

described in

reference[10]

[22]. Data is

illustrative of the

high quantum

yields

achievable.

Electrochemical Properties: **Carbazole** is an electroactive molecule that can undergo reversible oxidation processes, making its derivatives excellent hole-transporting materials.[10][26] The parent **carbazole** undergoes oxidation at approximately 1.2 V versus a Saturated Calomel Electrode (SCE).[20] The oxidation potential can be modified by introducing substituents onto the **carbazole** core. This redox activity is fundamental to its use in optoelectronic devices and sensors.[20][26]

Data Presentation: Electrochemical Properties



Derivative	Oxidation Potential (Eox) vs. Ref.	Comments
Carbazole	~1.2 V vs. SCE	Irreversible oxidation, leads to 3,3'-bicarbazyl.[20][27]
N-Ethylcarbazole	0.93 V, 1.31 V vs. Ag/AgCl	Irreversible oxidation.[27]
N-Vinylcarbazole	1.2 V vs. SCE	Leads to poly(N-vinylcarbazole).[27]
3,6-Dichloro-9H-carbazole	1.28 V, 1.93 V vs. ?	Leads to 6,6'-Bicarbazyl.[27]

Biological Activities and Pharmacological Relevance

The **carbazole** scaffold is a key component in numerous natural and synthetic compounds with a wide spectrum of biological activities.[3][28] This has made it a focal point for drug discovery and development.[2][29]

Key Biological Activities:

- Anticancer Activity: Many carbazole derivatives, such as the natural alkaloid ellipticine, exhibit potent antitumor properties.[2][28] Their mechanisms often involve DNA intercalation, inhibition of topoisomerase II, or targeting critical signaling pathways like STAT3 and MAPK/AKT.[11][15][30][31]
- Antimicrobial and Antifungal Activity: Carbazoles have demonstrated significant activity
 against a range of bacteria (including resistant strains like MRSA) and fungi.[3][8][18][32]
 The mechanism can involve increasing bacterial membrane permeability or interacting with
 DNA gyrase.[18][32]
- Anti-inflammatory Activity: Certain synthetic carbazole derivatives have shown potent antiinflammatory effects, sometimes comparable to standard drugs like diclofenac sodium. The mechanism may involve the inhibition of cyclooxygenase (COX) enzymes or the p38 MAPK signaling pathway.[33]



- Neuroprotective and Anti-Alzheimer's Activity: Carbazoles have been investigated for their neuroprotective effects, including protecting cells from oxidative stress-induced death and promoting neurite outgrowth.[3][34] Some derivatives show potential for treating Alzheimer's disease by modifying the AKT signaling pathway.[33]
- Antiviral Activity: Derivatives have been developed that show promising in vitro and in vivo activity against viruses such as HIV, HCV, and herpes simplex virus (HSV).[7]
- Other Activities: A broad range of other activities have been reported, including antioxidant, antidiabetic, anticonvulsant, and antihistaminic effects.[3][28]

Data Presentation: Biological Activities

Derivative Class	Activity	Target/Mechanism
Pyrido[3,2-α]carbazoles	Anticancer	Cytotoxic against A549 (lung) and HT29 (colon) cancer cells. [28]
Carbazole acyl hydrazones	Anticancer	High inhibitory activity on A875 and HepG2 cancer cells.[2]
Chloro-substituted carbazoles	Antimicrobial	Broad-spectrum activity against E. coli, S. aureus, P. aeruginosa.[8]
N-phenylacetamide- functionalized	Antibacterial	Potent against S. aureus, B. subtilis, E. coli, P. aeruginosa. [28]
3-ethoxy-1-hydroxy-8- methoxy	Neuroprotective	Protects against H ₂ O ₂ -induced cell death; induces neurite outgrowth.[34]

Carbazole Derivatives in Signaling Pathways

The therapeutic effects of **carbazole** derivatives are often rooted in their ability to modulate key intracellular signaling pathways that regulate cell proliferation, survival, inflammation, and differentiation.





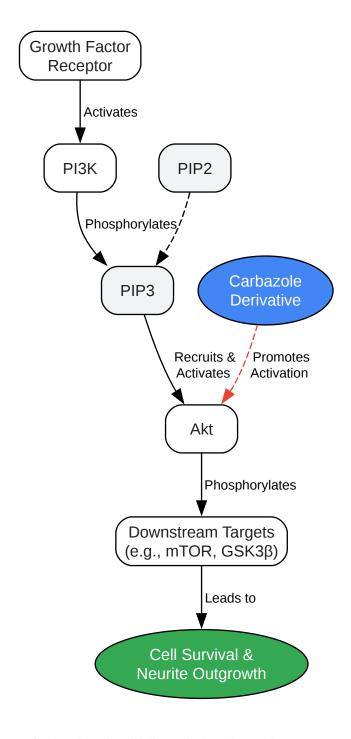


- JAK/STAT Pathway: The STAT3 signaling pathway is frequently overactive in many human cancers, promoting cell growth and survival. Several carbazole derivatives have been identified as potent inhibitors of STAT3, making this a primary mechanism for their anticancer effects.[15]
- PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some carbazole compounds have been shown to induce neurite outgrowth and exert neurotrophic effects by activating the PI3K/Akt pathway.[34] Others modulate this pathway to achieve anti-Alzheimer's or anticancer effects.[30][33]
- MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways (including p38 and ERK) are involved in cellular responses to stress, inflammation, and apoptosis. Carbazole derivatives can inhibit the p38 MAPK pathway to produce anti-inflammatory effects and target the broader MAPK pathway in cancer treatment.[30][33]

Mandatory Visualization: PI3K/Akt Signaling Pathway

The diagram below illustrates the PI3K/Akt signaling pathway and a potential point of intervention by a neuroprotective **carbazole** derivative.





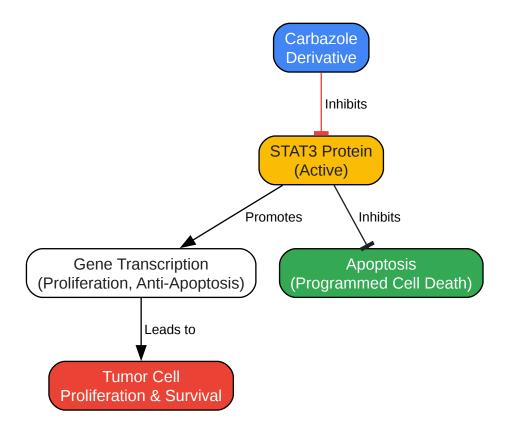
Click to download full resolution via product page

Modulation of the PI3K/Akt pathway by a carbazole derivative.

Mandatory Visualization: Anticancer Mechanism of Action

This diagram shows a simplified logical flow of how a **carbazole** derivative can act as an anticancer agent by inhibiting a key signaling protein.





Click to download full resolution via product page

Inhibition of the STAT3 pathway by a **carbazole** derivative.

Experimental Protocols

This section provides generalized methodologies for the synthesis, characterization, and biological evaluation of **carbazole** derivatives, based on common laboratory practices.

Experimental Protocol 1: Synthesis of an N-Aryl **Carbazole** via Palladium-Catalyzed Buchwald-Hartwig Amination

- Objective: To synthesize a 9-aryl-9H-carbazole derivative.
- Materials: 9H-carbazole, an appropriate aryl halide (e.g., 4-bromotoluene), palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), a strong base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene).
- Procedure:



- To an oven-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add
 9H-carbazole (1.0 eq), the aryl halide (1.1 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂
 (0.02 eq), and the phosphine ligand (0.04 eq).
- Add anhydrous toluene via syringe.
- Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and quench with water.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the pure N-aryl carbazole.
- Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[35]

Experimental Protocol 2: Characterization by Steady-State Fluorescence Spectroscopy

- Objective: To determine the fluorescence emission spectrum and quantum yield of a synthesized carbazole derivative.
- Materials: Synthesized carbazole derivative, a suitable spectroscopic-grade solvent (e.g., cyclohexane or dichloromethane), a quantum yield standard with a known value (e.g., 9,10-diphenylanthracene, ΦF = 0.90 in cyclohexane).[25]
- Procedure:
 - Prepare a series of dilute solutions of the carbazole sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.



- Record the UV-Vis absorption spectrum for each solution to determine the precise absorbance at the excitation wavelength.
- Using a fluorometer, record the fluorescence emission spectrum of the solvent blank, the sample solutions, and the standard solutions at the same excitation wavelength.
- Integrate the area under the emission curves for both the sample and the standard.
- Calculate the fluorescence quantum yield (ΦF) of the sample using the following equation:
 Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
 Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
- Data Analysis: The emission maximum (λmax) provides information on the energy of the fluorescent transition, while the quantum yield indicates the efficiency of the emission process.[25]

Experimental Protocol 3: Evaluation of Anti-inflammatory Activity using the Carrageenan-Induced Paw Edema Model

- Objective: To assess the in vivo anti-inflammatory activity of a carbazole derivative in a rat model.
- Materials: Wistar albino rats, carrageenan solution (1% w/v in saline), test carbazole
 derivative, standard drug (e.g., diclofenac sodium), vehicle (e.g., 0.5% carboxymethyl
 cellulose), plethysmometer.

Procedure:

- Fast the animals overnight with free access to water.
- Divide the animals into groups: control (vehicle), standard (diclofenac sodium), and test groups (different doses of the carbazole derivative).
- Administer the vehicle, standard, or test compound orally or intraperitoneally.
- After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.



- Measure the paw volume immediately after injection (0 hours) and at regular intervals
 (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
- Calculate the percentage inhibition of edema for each group at each time point relative to the control group.
- Data Analysis: A significant reduction in paw edema in the test groups compared to the control group indicates potent anti-inflammatory activity.

Conclusion

The **carbazole** nucleus represents a remarkably versatile and powerful scaffold in both medicinal chemistry and materials science. Its rigid, planar, and electron-rich structure provides a unique combination of photophysical, electrochemical, and biological properties. The ability to readily functionalize the **carbazole** core at multiple positions allows for the rational design and synthesis of derivatives with tailored characteristics, leading to the development of advanced OLED materials, potent therapeutic agents, and sophisticated molecular probes. For researchers and drug development professionals, a deep understanding of the fundamental properties of **carbazole**s is essential for harnessing their full potential in creating next-generation technologies and medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemcess.com [chemcess.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. echemcom.com [echemcom.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benthamdirect.com [benthamdirect.com]
- 6. scholarena.com [scholarena.com]

Foundational & Exploratory





- 7. Carbazole Derivatives as Antiviral Agents: An Overview PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbazole Derivatives as Potential Antimicrobial Agents PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Carbazole Wikipedia [en.wikipedia.org]
- 12. Carbazole | 86-74-8 [chemicalbook.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. soc.chim.it [soc.chim.it]
- 17. Carbazole synthesis [organic-chemistry.org]
- 18. Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives [lmaleidykla.lt]
- 19. Characterization of the reactivity and chlorinated products of carbazole during aqueous chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. nbinno.com [nbinno.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Page loading... [wap.guidechem.com]
- 24. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies val ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01611H [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. ijrpc.com [ijrpc.com]
- 29. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]



- 31. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics -PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
- 35. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Fundamental Properties of Carbazole and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046965#fundamental-properties-of-carbazole-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com